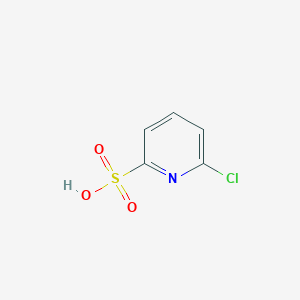
6-chloropyridine-2-sulfonic Acid
Overview
Description
6-chloropyridine-2-sulfonic Acid is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-chloro-6-pyridinesulfonic acid, 2-chloropyridine-6-sulfonic acid, and 2-Pyridinesulfonicacid,6-chloro .
Synthesis Analysis
The synthesis of 6-chloropyridine-2-sulfonic Acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent and the liquid phase is distilled in a vacuum to obtain the chlorinated pyridine-sulphonic acid chloride .Molecular Structure Analysis
The molecular formula of 6-chloropyridine-2-sulfonic Acid is C5H4ClNO3S . It has a molecular weight of 193.61 .Chemical Reactions Analysis
The reaction mechanism of 6-chloropyridine-2-sulfonic Acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-chloropyridine-2-sulfonic Acid is a solid powder . It should be stored at ambient temperature . It is recommended to avoid dust formation .Scientific Research Applications
Chloropyridine
Chloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes often involves chloropyridine .
Field
Pharmaceutical and agrochemical development .
Application
Chloropyridine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Method of Application
Chloropyridine is typically used in chemical reactions as an intermediate. It can be produced by combining pyridine with chlorine .
Results
The use of chloropyridine in the synthesis of pharmaceuticals and agrochemicals has enabled the development of a wide variety of products .
Sulfonic Acid Derivatives
Sulfonic acid derivatives immobilized on inorganic supports are used in heterogeneous acid-catalyzed organic transformations .
Field
Catalysis and organic transformations .
Application
Sulfonic acid derivatives are used as catalysts in various organic transformations .
Method of Application
These derivatives are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, etc .
Results
The use of these catalysts has enabled the acceleration of various organic transformations .
2-Chloropyridine
2-Chloropyridine is a halogenated derivative of pyridine .
Field
Agricultural and medicinal industries .
Application
In the agricultural business, it is mostly used to produce fungicides and insecticides. In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .
Method of Application
2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
Results
The use of 2-chloropyridine in the synthesis of fungicides, insecticides, antihistamines, and antiarrythmics has enabled the development of a wide variety of products .
Polyelectrolytes with Sulfonic Acid Groups
Polyelectrolytes with sulfonic acids moiety are used in the synthesis of gold and silver ions .
Field
Application
Polyelectrolytes are able to reduce gold and silver ions in aqueous solutions at room temperature .
Method of Application
The degree of chemical modification could be controlled with the initial concentration of the amino-sulfonic acid .
Results
The use of these polymers has shown the ability to protect the Au and Ag .
Phosphonium Salt Installation
Phosphonium salt installation is a process used in the development of pharmaceuticals, agrochemicals, and metal complexes .
Field
Pharmaceutical, agrochemical, and metal complex development .
Application
This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
Method of Application
In order to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles, a process known as “phosphonium salt installation” has been introduced .
Results
The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
Heterogeneous Acid-Catalyzed Organic Transformations
Heterogeneous acid-catalyzed organic transformations can be classified as one of the most important aspects of catalysis mostly due to its ability in recycling .
Field
Application
This review deals with general discussion on the preparation of sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6 .
Method of Application
In addition, application of these inorganic supports in the acceleration of organic transformation is discussed one by one .
Results
This review aims to provide an overview of the recent developments in the field of heterogenizing homogeneous catalysts with a particular emphasis on the reaction scope and advantages of heterogeneous solid acid catalysts .
Safety And Hazards
In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Relevant Papers The relevant papers analyzed include "Nitropyridines: Synthesis and reactions" and "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation" . These papers provide valuable insights into the synthesis, reactions, and potential applications of 6-chloropyridine-2-sulfonic Acid.
properties
IUPAC Name |
6-chloropyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRHRGJNJCJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376545 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-2-sulfonic Acid | |
CAS RN |
133145-15-0 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

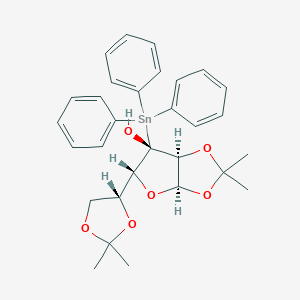
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
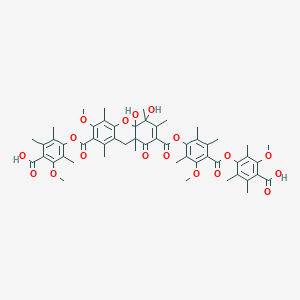
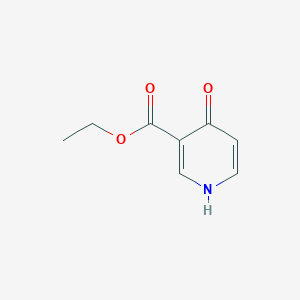
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
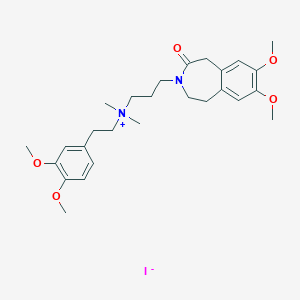
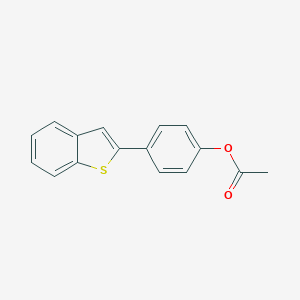
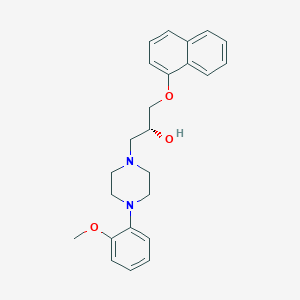
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
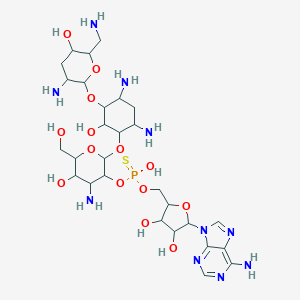
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)